molecular formula C17H21N3O2 B2783239 4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 439120-74-8

4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No. B2783239
CAS RN: 439120-74-8
M. Wt: 299.374
InChI Key: QCDQJWIHENBIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as EBP or EBP-1 and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of EBP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. EBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. EBP has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in angiogenesis.
Biochemical and Physiological Effects:
EBP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. EBP has also been shown to have anti-tumor effects by inhibiting the activity of VEGF and other signaling pathways involved in tumor growth. Additionally, EBP has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of using EBP in lab experiments is that it has been extensively studied and its effects are well understood. Additionally, EBP has been shown to have a variety of effects on the body, which makes it a useful tool for studying various biological processes. However, one limitation of using EBP in lab experiments is that it may not accurately reflect the effects of the compound in vivo. Additionally, EBP may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on EBP. One area of research could be the development of new synthetic methods for producing EBP and related compounds. Additionally, further research could be done to better understand the mechanism of action of EBP and its effects on various biological processes. Finally, research could be done to explore the potential therapeutic applications of EBP in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves several steps. The first step involves the reaction of 2-pyridinemethanol with 4-chloro-1H-pyrrole-2-carboxylic acid. This reaction produces 4-(2-pyridinylmethyl)-1H-pyrrole-2-carboxylic acid. The next step involves the reaction of this acid with 2-ethylbutyryl chloride to produce 4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide.

Scientific Research Applications

EBP has been studied for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. EBP has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

properties

IUPAC Name

4-(2-ethylbutanoyl)-N-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-12(4-2)16(21)13-9-15(19-10-13)17(22)20-11-14-7-5-6-8-18-14/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDQJWIHENBIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.